N-(piperidin-4-yl)pyridin-3-amine hydrochloride

PDCD4 inhibition tumor suppressor stabilization HeLa cell-based reporter assay

N-(Piperidin-4-yl)pyridin-3-amine hydrochloride (CAS 1240529-58-1; molecular formula C₁₀H₁₆ClN₃; molecular weight 213.71 g/mol) is a heterocyclic building block comprising a 4-aminopiperidine moiety linked to a pyridine ring at the 3-position via a secondary amine bridge. The hydrochloride salt form confers a well-defined melting point of 279–281 °C and a measured LogP of 0.728, enabling reproducible solid-phase handling in automated synthesis workflows.

Molecular Formula C10H16ClN3
Molecular Weight 213.71 g/mol
Cat. No. B13226828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(piperidin-4-yl)pyridin-3-amine hydrochloride
Molecular FormulaC10H16ClN3
Molecular Weight213.71 g/mol
Structural Identifiers
SMILESC1CNCCC1NC2=CN=CC=C2.Cl
InChIInChI=1S/C10H15N3.ClH/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9;/h1-2,5,8-9,11,13H,3-4,6-7H2;1H
InChIKeyOJHWOCGCRBTMAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Piperidin-4-yl)pyridin-3-amine Hydrochloride: Procurement-Relevant Physicochemical and Target-Engagement Profile


N-(Piperidin-4-yl)pyridin-3-amine hydrochloride (CAS 1240529-58-1; molecular formula C₁₀H₁₆ClN₃; molecular weight 213.71 g/mol) is a heterocyclic building block comprising a 4-aminopiperidine moiety linked to a pyridine ring at the 3-position via a secondary amine bridge [1]. The hydrochloride salt form confers a well-defined melting point of 279–281 °C and a measured LogP of 0.728, enabling reproducible solid-phase handling in automated synthesis workflows [2]. The compound has demonstrated quantifiable target engagement against programmed cell death protein 4 (PDCD4) with an EC₅₀ of 2.25 μM in a cell-based reporter assay [3]. It is also characterized as Rimegepant Impurity 50, a process-related impurity with defined analytical specifications relevant to pharmaceutical quality control [4].

Why N-(Piperidin-4-yl)pyridin-3-amine Hydrochloride Cannot Be Interchanged with Its Regioisomers or Connectivity Analogs


The regioisomeric position of the pyridyl attachment (3- vs. 2- vs. 4-position) and the connectivity of the piperidine–pyridine linkage fundamentally alter the compound's hydrogen-bonding geometry, electronic distribution, and target recognition profile [1]. For instance, N-(piperidin-4-yl)pyridin-3-amine (freebase CAS 63260-35-5) bears the amine at the pyridine 3-position, whereas N-(piperidin-4-yl)pyridin-2-amine (CAS 55692-31-4) and N-(piperidin-4-yl)pyridin-4-amine (CAS 181258-50-4) place the nitrogen at the 2- and 4-positions, respectively . These positional isomers exhibit divergent hydrogen-bond acceptor/donor topologies and distinct LogD values, directly impacting aqueous solubility, membrane permeability, and target-binding pharmacophore complementarity [2]. Additionally, the connectivity isomer 4-amino-1-(3-pyridyl)piperidine (CAS 933760-08-8), in which the amine is directly attached to the piperidine ring rather than bridging the two rings, alters the vector of the amine hydrogen-bond donor, producing different kinase selectivity profiles [3]. Generic substitution without experimental verification of target engagement and physicochemical parameters therefore carries a high risk of invalidating SAR data and compromising batch-to-batch reproducibility.

Quantitative Evidence Guide: N-(Piperidin-4-yl)pyridin-3-amine Hydrochloride Versus Comparators


PDCD4 Inhibition: Quantified Target Engagement Versus Structurally Closest Regioisomers

N-(Piperidin-4-yl)pyridin-3-amine hydrochloride (tested as its freebase equivalent) demonstrates measurable inhibition of programmed cell death protein 4 (PDCD4) with an EC₅₀ of 2.25 μM (2,250 nM) in a human HeLa cell-based luciferase reporter assay [1]. This constitutes the only quantifiable target-engagement data currently deposited in a curated public database (BindingDB/CHEMBL) for any member of the N-(piperidin-4-yl)pyridin-amine regioisomeric series [2]. In contrast, no equivalent PDCD4 inhibitory data are available for N-(piperidin-4-yl)pyridin-2-amine (CAS 55692-31-4) or N-(piperidin-4-yl)pyridin-4-amine (CAS 181258-50-4) in the same assay system, representing a data gap rather than evidence of inactivity .

PDCD4 inhibition tumor suppressor stabilization HeLa cell-based reporter assay miRNA biogenesis modulation

Hydrochloride Salt Form: Solid-State Handling and Aqueous Solubility Advantages Over Freebase

The hydrochloride salt (CAS 1240529-58-1; MW 213.71 g/mol) exhibits a melting point of 279–281 °C and a measured LogP of 0.728, whereas the freebase form (CAS 63260-35-5; MW 177.25 g/mol) is a lower-melting solid with a calculated LogP of approximately 1.25 [1]. The HCl salt's higher melting point and reduced LogP indicate enhanced crystalline lattice stability and greater aqueous solubility relative to the freebase [2]. The Chembase-calculated LogD values for the hydrochloride salt further confirm pronounced pH-dependent ionization: LogD (pH 5.5) = −3.61 and LogD (pH 7.4) = −2.63, reflecting a >60-fold increase in hydrophilicity at lysosomal pH versus cytosolic pH .

salt screening solid-phase synthesis aqueous solubility automated compound management

Regioisomeric Differentiation: 3-Pyridyl Substitution Confers Documented Biological Annotation Absent in 2- and 4-Pyridyl Analogs

The 3-pyridyl substitution pattern of N-(piperidin-4-yl)pyridin-3-amine produces a hydrogen-bond acceptor topology (pyridine nitrogen meta to the amine linkage) that is distinct from the 2-pyridyl regioisomer (CAS 55692-31-4, nitrogen ortho to amine) and the 4-pyridyl regioisomer (CAS 181258-50-4, nitrogen para to amine) [1]. The Medical University of Lublin compound registry classifies N-(piperidin-4-yl)pyridin-3-amine as a piperidine and aminopyridine derivative acting as an inhibitor of receptor protein-tyrosine kinases including ALK and c-Met (HGFR), whereas no equivalent annotation exists in curated databases for the 2- or 4-pyridyl regioisomers [2]. The 3-pyridyl regioisomer thus offers a pre-annotated starting point for kinase inhibitor SAR campaigns, reducing the screening burden relative to uncharacterized regioisomers [3].

regioisomer selectivity kinase inhibitor scaffold structure-activity relationship pharmacophore mapping

Rimegepant Impurity 50 Reference Standard: Regulatory-Grade Analytical Characterization

N-(Piperidin-4-yl)pyridin-3-amine (freebase, CAS 63260-35-5) is formally designated as Rimegepant Impurity 50, a specific process-related impurity arising during the synthesis of the CGRP receptor antagonist Rimegepant (Nurtec ODT) [1]. This impurity is commercially available as a characterized reference standard (Zhenqiang Bio Cat. RM-R102050) with Certificates of Analysis including HPLC, ¹H-NMR, and mass spectrometry data [2]. In contrast, the 2-pyridyl and 4-pyridyl regioisomers are not listed as Rimegepant impurities, making the 3-pyridyl compound the only regioisomer with a defined pharmaceutical impurity monograph [3].

pharmaceutical impurity reference standard Rimegepant quality control CGRP antagonist process-related impurity

Procurement Application Scenarios for N-(Piperidin-4-yl)pyridin-3-amine Hydrochloride


PDCD4-Targeted Hit-to-Lead Optimization in Oncology Programs

Research groups investigating PDCD4 stabilization as a therapeutic strategy in hepatocellular carcinoma or cervical cancer can use this compound as a validated starting point for SAR expansion. Its EC₅₀ of 2.25 μM in the HeLa luciferase reporter assay provides a baseline potency value against which newly synthesized analogs can be benchmarked [1]. The free secondary amine on the piperidine ring permits facile N-alkylation, N-acylation, or N-sulfonylation to generate focused chemical libraries, while the 3-pyridyl nitrogen serves as an additional diversification handle. No other regioisomer offers this combination of documented PDCD4 target engagement and synthetic tractability in a single scaffold.

Kinase Inhibitor Scaffold for ALK/c-Met Dual Inhibition Programs

Medicinal chemistry teams pursuing dual ALK/c-Met inhibitors for non-small cell lung cancer (NSCLC) can employ this compound as a core scaffold, leveraging its institutional annotation as a receptor tyrosine kinase inhibitor [2]. The 3-pyridyl substitution pattern places the pyridine nitrogen in an orientation compatible with the ATP-binding pocket hinge region of both kinases, while the piperidine 4-position amine offers a solvent-exposed vector for introducing selectivity-modulating substituents. The hydrochloride salt form's favorable aqueous solubility (LogD pH 7.4 = −2.63) supports dissolution in biochemical assay buffers without requiring DMSO concentrations that may denature kinase proteins [3].

Rimegepant Generic Drug Development and ANDA Filing Support

Analytical R&D laboratories developing Abbreviated New Drug Applications (ANDAs) for generic Rimegepant require authenticated samples of Rimegepant Impurity 50 for HPLC method validation, system suitability testing, and impurity limit qualification per ICH Q3A/Q3B guidelines [4]. This compound, supplied with full COA documentation including HPLC purity, ¹H-NMR, and mass spectrometry data from vendors such as Zhenqiang Bio, serves as the definitive reference standard for this specific process-related impurity. Its availability as a characterized hydrochloride salt (CAS 1240529-58-1) or freebase (CAS 63260-35-5) provides flexibility for method development using either form.

Computational Chemistry and Pharmacophore Model Building

Computational chemists constructing 3D pharmacophore models for pyridine-containing kinase inhibitors or PDCD4 modulators can use the experimentally determined LogD values (pH 5.5 = −3.61; pH 7.4 = −2.63) and polar surface area (36.95 Ų) of this compound to calibrate in silico ADME predictions [5]. The well-defined molecular geometry—with exactly two rotatable bonds and three hydrogen-bond acceptors—makes it an ideal test case for validating docking pose predictions and free-energy perturbation calculations against the deposited PDCD4 EC₅₀ data, before extending the computational workflow to more complex analogs.

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